molecular formula C14H8F5NO B2857882 N-(2,4-difluorophenyl)-3-(trifluoromethyl)benzamide CAS No. 860649-44-1

N-(2,4-difluorophenyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2857882
CAS No.: 860649-44-1
M. Wt: 301.216
InChI Key: KQQOPXJGPFQABO-UHFFFAOYSA-N
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Description

N-(2,4-Difluorophenyl)-3-(trifluoromethyl)benzamide (CAS 860649-44-1) is a benzamide derivative with a molecular formula of C 14 H 8 F 5 NO and a molecular weight of 301.22 g/mol . This compound features a benzamide core structure linked to a 2,4-difluorophenyl group and a 3-(trifluoromethyl)phenyl moiety. The presence of multiple fluorine atoms is a key structural feature, often incorporated to enhance the lipophilicity, metabolic stability, and binding affinity of bioactive molecules in pharmaceutical and agrochemical research . Benzamide-linked small molecules with similar structural motifs, such as difluorophenyl and trifluoromethyl groups, have demonstrated significant promise in scientific research. Studies on related compounds have identified potent immunomodulatory effects, including the ability to blunt the NF-κB/NLRP3 inflammasome axis, which is a critical pathway in inflammatory and autoimmune diseases . Furthermore, structurally analogous benzamide compounds are being explored in oncology research for their potential to target specific oncogenic pathways . The specific research applications for this compound are subject to ongoing investigation, and researchers are encouraged to consult the current scientific literature for the latest findings. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

N-(2,4-difluorophenyl)-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F5NO/c15-10-4-5-12(11(16)7-10)20-13(21)8-2-1-3-9(6-8)14(17,18)19/h1-7H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQOPXJGPFQABO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-3-(trifluoromethyl)benzamide typically involves the reaction of 2,4-difluoroaniline with 3-(trifluoromethyl)benzoyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher efficiency and cost-effectiveness, including the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-(2,4-difluorophenyl)-3-(trifluoromethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the specific application and target.

Comparison with Similar Compounds

N-(4-Fluorophenyl)-3-(Trifluoromethyl)Benzamide

  • Structural Difference : The fluorine substituent is at the para position on the phenyl ring instead of 2,4-difluoro.
  • Molecular Interactions: Exhibits short C–H···F contacts with interaction energies of −2.15 kcal/mol, weaker than traditional N–H···O bonds (6–8 kcal/mol). This highlights the role of fluorine positioning in modulating non-covalent interactions .
  • Applications: Not explicitly stated, but similar compounds are explored in crystallography for H-bond studies .

4-Fluoro-N-[3-(Trifluoromethyl)Phenyl]Benzamide

  • Structural Difference : The trifluoromethyl group and fluorine are on opposing aromatic rings.
  • Molecular Interactions : Demonstrates stronger H-bonding (interaction energy: −2.89 kcal/mol) compared to the 4-fluorophenyl analog, suggesting positional effects on stability .

Bioactive Benzamides in Therapeutics

PC945 (Antifungal Agent)

  • Structure : Contains a triazole ring and a difluorophenyl group linked to a benzamide scaffold.
  • Activity: Shows potent in vitro and in vivo efficacy against Aspergillus fumigatus via inhaled administration. Unlike N-(2,4-difluorophenyl)-3-(trifluoromethyl)benzamide, PC945’s triazole moiety enables azole-specific antifungal action by targeting lanosterol 14α-demethylase .

BRAF-Targeting Benzamides

  • Example Compound: N-(3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)-3-(2-cyanopropan-2-yl)benzamide.
  • Binding Affinity : Binds BRAF kinase with −13.00 kcal/mol binding energy, forming hydrogen bonds with Cys532 and hydrophobic interactions with Phe595 .
  • Comparison: The target compound lacks the pyrrolopyridine and cyanopropyl groups critical for BRAF inhibition, suggesting divergent biological targets .

Pesticide and Agricultural Benzamides

Diflufenican

  • Structure: N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide.
  • Activity: A herbicide targeting carotenoid biosynthesis. The pyridine ring and ether linkage differentiate it from the target compound, which lacks heteroaromatic systems .

Key Research Findings

  • Fluorine Positioning: Fluorine at 2,4-positions enhances metabolic stability and influences H-bonding strength compared to mono-fluoro analogs .
  • Therapeutic Potential: Structural similarities to kinase inhibitors (e.g., BRAF) and antifungal agents suggest unexplored pharmacological avenues for the target compound .
  • Agricultural Relevance : Unlike pesticidal benzamides (e.g., diflufenican), the target compound lacks heteroaromatic systems critical for herbicidal activity .

Biological Activity

N-(2,4-difluorophenyl)-3-(trifluoromethyl)benzamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a difluorophenyl group and a trifluoromethyl group attached to a benzamide structure. These functional groups are known to influence the compound's lipophilicity and binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound's structural features enable it to bind effectively, potentially inhibiting enzymatic activity or modulating receptor functions. The pathways involved may include:

  • Signal Transduction : Modulation of signaling pathways that regulate cellular responses.
  • Metabolic Processes : Inhibition or activation of metabolic enzymes.
  • Gene Expression Regulation : Impact on transcription factors affecting gene expression.

Enzyme Inhibition

Research indicates that this compound has shown promise in enzyme inhibition studies. For example, it has been investigated for its potential as an inhibitor of histone deacetylases (HDACs), which play crucial roles in regulating gene expression and are targets for cancer therapy.

Antiproliferative Effects

In vitro studies have demonstrated that this compound exhibits antiproliferative activity against various cancer cell lines. For instance, it has been reported to inhibit cell growth with IC50 values in the micromolar range, indicating its potential as an anticancer agent. The specific mechanisms behind its antiproliferative effects may involve apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the table below:

Study ReferenceBiological ActivityIC50 ValueNotes
HDAC InhibitionNot specifiedInvestigated for enzyme inhibition potential.
Antiproliferative1.30 μMSignificant inhibitory effects on HepG2 cells.
Immune ModulationNot specifiedTargeted NF-κB/NLRP3 inflammasome pathway in lupus nephritis models.

Q & A

Q. What are the optimized synthetic routes for N-(2,4-difluorophenyl)-3-(trifluoromethyl)benzamide, and how can reaction conditions be controlled to improve yield?

The synthesis typically involves amidation between 3-(trifluoromethyl)benzoyl chloride and 2,4-difluoroaniline. Key steps include:

  • Coupling agents : Use of HATU or EDC/HOBt to activate the carboxyl group, minimizing side reactions .
  • Temperature control : Reactions are best conducted at 0–5°C during acyl chloride formation to prevent decomposition .
  • Solvent selection : Dichloromethane or DMF enhances solubility of intermediates, improving reaction homogeneity .
  • Purification : Column chromatography with hexane/ethyl acetate (3:1) yields >85% purity. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • NMR : 1^1H NMR confirms aromatic proton environments (δ 7.8–8.2 ppm for benzamide protons; δ 6.8–7.3 ppm for difluorophenyl group). 19^{19}F NMR identifies trifluoromethyl (-63 ppm) and difluorophenyl (-110 to -120 ppm) signals .
  • FTIR : Stretching vibrations at 1680–1700 cm1^{-1} (amide C=O) and 1120–1150 cm1^{-1} (C-F bonds) validate functional groups .
  • Mass spectrometry : HRMS (ESI+) should show [M+H]+^+ at m/z 344.07 (calculated for C14_{14}H8_8F5_5NO) .

Q. How is the initial biological activity of this compound assessed in anticancer research?

  • In vitro cytotoxicity : Screen against panels like NCI-60 cancer cell lines using MTT assays. IC50_{50} values <10 µM indicate promising activity .
  • Target profiling : Use kinase inhibition assays (e.g., BRAF V600E) to identify potential targets. Binding energies ≤-10 kcal/mol (via molecular docking) suggest strong interactions .

Advanced Research Questions

Q. How do structural modifications to the benzamide core influence potency and selectivity in anticancer applications?

  • Substituent effects : Introducing electron-withdrawing groups (e.g., -NO2_2) at position 4 of the benzamide ring enhances BRAF inhibition by 30% (IC50_{50} shift from 12 nM to 8.5 nM) .

  • Fluorine positioning : 2,4-Difluorophenyl substitution improves metabolic stability compared to mono-fluorinated analogs (t1/2_{1/2} increased from 2.1 to 4.7 hours in hepatic microsomes) .

  • SAR table :

    Substituent PositionModificationIC50_{50} (nM)Selectivity Index (vs. normal cells)
    3-CF3_3 (parent)None12.08.5
    4-NO2_2Electron-withdrawing8.512.3
    2-F, 4-ClHalogenation15.26.8

Q. What mechanistic insights explain discrepancies in binding affinity across different cancer cell lines?

  • Target polymorphism : BRAF V600E mutations in melanoma cells increase binding affinity (ΔG = -13.0 kcal/mol) compared to wild-type BRAF (ΔG = -9.5 kcal/mol) due to improved hydrophobic pocket complementarity .
  • Off-target effects : Cross-reactivity with EGFR (Kd_d = 1.2 µM) may reduce selectivity in EGFR-overexpressing lines (e.g., A549 lung cancer). Validate via siRNA knockdown or competitive binding assays .

Q. How can computational modeling guide the optimization of pharmacokinetic properties?

  • ADME prediction : Use QikProp to assess logP (optimal 2.5–3.5) and polar surface area (<90 Å2^2 for blood-brain barrier penetration). The parent compound’s logP = 3.1 aligns with oral bioavailability .
  • Docking simulations : AutoDock Vina identifies critical residues (e.g., Cys532 in BRAF) for hydrogen bonding. Modifying the benzamide’s para position to include H-bond donors (e.g., -NH2_2) improves binding by 20% .

Q. What strategies resolve contradictions in cytotoxicity data between enzymatic assays and cell-based studies?

  • Membrane permeability : Measure cellular uptake via LC-MS/MS. Low intracellular concentrations (<1 µM) despite high enzymatic potency (IC50_{50} = 8 nM) suggest poor permeability. Address via prodrug strategies (e.g., esterification) .
  • Metabolic stability : Incubate with liver microsomes; if rapid clearance (CLhep_{hep} >30 mL/min/kg), introduce steric hindrance (e.g., methyl groups) to block CYP3A4-mediated oxidation .

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